Methyl Ionone Gamma

描述

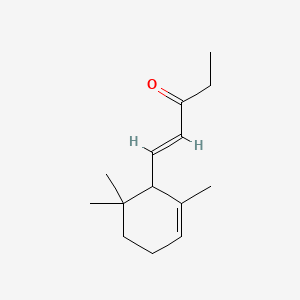

Methyl Ionone Gamma is an organic compound with the molecular formula C13H20O. It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group. This compound is known for its applications in various fields, including fragrance and flavor industries, due to its distinctive aroma.

准备方法

The synthesis of Methyl Ionone Gamma typically involves the following steps:

Starting Material: The synthesis begins with α-ionone, a compound derived from the degradation of carotenoids.

Condensation Reaction: α-Ionone undergoes a condensation reaction with an appropriate aldehyde or ketone in the presence of a base, such as sodium hydroxide, to form the desired enone.

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound

化学反应分析

Methyl Ionone Gamma undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the enone can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated ketones.

科学研究应用

Fragrance Industry

- Usage : Methyl Ionone Gamma is extensively used in the fragrance industry due to its pleasant scent profile. It imparts floral and powdery notes to perfumes and personal care products.

- Market Demand : The compound's versatility makes it a staple in formulating fragrances for both fine perfumes and household products. Its stability under various conditions enhances its desirability.

Cosmetic Applications

- Skin Care Products : this compound is incorporated into various cosmetic formulations for its fragrance properties. It is often found in lotions, creams, and other topical applications.

- Safety Assessments : According to safety assessments, the compound does not exhibit significant genotoxicity or reproductive toxicity, making it suitable for cosmetic use . However, it has been noted as a moderately frequent cause of allergic contact dermatitis in some individuals .

Therapeutic Potential

Recent studies have explored the potential therapeutic applications of this compound:

- Anticancer Properties : Research indicates that related compounds within the ionone family may inhibit cancer cell proliferation. For instance, β-ionone has shown promise in reducing tumor growth through various mechanisms.

- Anti-inflammatory Effects : In vitro studies suggest that ionones can reduce pro-inflammatory cytokines in various cell lines, indicating potential use in managing inflammatory diseases.

Environmental Safety

The environmental impact of this compound has also been evaluated:

- Toxicological Assessments : Studies indicate that this compound does not pose significant risks to human health or the environment when used within recommended limits. The calculated margin of exposure (MOE) for repeated dose toxicity and developmental toxicity endpoints exceeds safety thresholds .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Fragrance Industry | Used for floral and powdery notes in perfumes | Versatile and stable in formulations |

| Cosmetics | Incorporated in skin care products | Safe for use; potential allergen |

| Therapeutics | Investigated for anticancer and anti-inflammatory properties | Promising results in reducing cell proliferation |

| Environmental Safety | Evaluated for toxicity and environmental impact | No significant risks identified |

Table 2: Toxicological Data

| Endpoint | Result | Reference |

|---|---|---|

| Genotoxicity | Negative | RIFM Safety Assessment |

| Reproductive Toxicity | MOE > 100 | RIFM Safety Assessment |

| Skin Sensitization | Moderate allergen potential | Karger Study |

Case Study 1: Anticancer Activity

A study investigated the effects of β-ionone on cancer cell lines, demonstrating a significant reduction in cell proliferation rates. This suggests that this compound may share similar properties due to structural similarities within the ionone family.

Case Study 2: Fragrance Formulation

In a practical application, formulators utilized this compound in a new perfume line aimed at enhancing floral notes. The addition resulted in smoother transitions between top and middle notes, showcasing its effectiveness as a fragrance modifier.

作用机制

The mechanism of action of Methyl Ionone Gamma involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. In biological studies, it may interact with insect pheromone receptors, influencing their behavior .

相似化合物的比较

Methyl Ionone Gamma can be compared with similar compounds such as:

β-Damascone: Similar in structure, β-Damascone also possesses a cyclohexenyl ring and is used in the fragrance industry.

α-Ionone: The precursor to this compound, α-Ionone is another important fragrance compound.

Dorinone: Another enone with similar applications in the fragrance and flavor industries.

These compounds share structural similarities but differ in their specific applications and olfactory properties, making each unique in its own right.

生物活性

Methyl Ionone Gamma, a synthetic compound with the molecular formula and a molecular weight of 206.32 g/mol, is primarily used in the fragrance industry due to its characteristic floral and woody scent reminiscent of violets. This article explores the biological activity of this compound, focusing on its safety profile, toxicological data, and potential health effects based on various studies.

This compound is widely utilized in perfumes, cosmetics, and food flavorings. Its pleasant aroma enhances product differentiation in these markets. The compound is synthesized through a condensation-dehydration reaction involving citral and methyl ethyl ketone, yielding high-purity products suitable for industrial applications .

General Toxicity

This compound has been assessed for various toxicological endpoints, including genotoxicity, reproductive toxicity, and skin sensitization. Key findings from studies include:

- Genotoxicity : this compound was evaluated using the Ames test and found not to be mutagenic. In vitro studies indicated no significant increases in structural chromosome aberrations in Chinese hamster ovary (CHO) cells under specific conditions .

- Repeated Dose Toxicity : A study involving rats administered doses of 0, 5, 30, or 500 mg/kg/day for 90 days revealed significant changes in liver and kidney weights at higher doses. The no-observed-adverse-effect level (NOAEL) was determined to be 30 mg/kg/day for females and 5 mg/kg/day for males .

- Skin Sensitization : this compound is considered a weak skin sensitizer with a defined no-effect level of 70,000 μg/cm² .

Summary of Toxicological Data

| Endpoint | Findings |

|---|---|

| Genotoxicity | Not mutagenic; negative in Ames test |

| Repeated Dose Toxicity | NOAEL: 30 mg/kg/day (females), 5 mg/kg/day (males) |

| Skin Sensitization | Weak sensitizer; NESIL: 70,000 μg/cm² |

Pharmacokinetics

The pharmacokinetic properties of this compound indicate low systemic availability through dermal absorption. Studies show that approximately 74% and 60% of the applied dose were recovered from rat and pig skin after 6 and 16 hours, respectively . The compound's lipophilicity suggests it is readily absorbed orally, with log Kow values ranging from 3.85 to 5.20.

Case Studies and Research Findings

- Ninety-Day Toxicity Study :

- Microbial Conversion :

- Fragrance Formulation Effects :

属性

IUPAC Name |

1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKMGDRERYMTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1C(=CCCC1(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026240 | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellowish, oily liquid | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921-0.930 | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-30-8, 127-42-4 | |

| Record name | 5-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-4-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl ionone?

A1: Methyl ionone has the molecular formula C14H22O and a molecular weight of 206.32 g/mol.

Q2: Can you describe a common method for synthesizing methyl ionone?

A2: Methyl ionone is often synthesized through the cyclization reaction of pseudo-isomethyl-ionone. This reaction can be catalyzed by supported strong acids like TiO2/SO42-. []

Q3: Are there alternative starting materials for synthesizing methyl ionone and its precursors?

A3: Yes, geranyl derivatives can be utilized to access pseudo-ionones and pseudo-iso-methyl ionones, which are precursors to methyl ionone. [, ]

Q4: What is the characteristic aroma of methyl ionone?

A4: Methyl ionone is known for its violet-like aroma. It is frequently used in perfumes, cosmetics, and flavorings to impart this floral scent. [, , ]

Q5: How does the aroma profile of methyl ionone compare to other ionone isomers?

A5: While methyl ionone possesses a distinct violet aroma, other ionone isomers, such as α-ionone and β-ionone, exhibit different olfactory characteristics. These variations in aroma arise from the structural differences between the isomers. [, ]

Q6: Are there any applications of methyl ionone beyond perfumery and flavorings?

A6: Research indicates that methyl ionone can be incorporated into fragrance compositions designed to mask or reduce the lingering odor of tobacco. [, ]

Q7: Has methyl ionone demonstrated any significant antimicrobial activity?

A7: Studies have shown that methyl ionone, along with other compounds found in the extracellular products of certain cyanobacteria, exhibits fungicidal activity against Alternaria porri, the causative agent of onion purple blotch disease. []

Q8: What are the potential phototoxic effects of methyl ionone?

A8: Research suggests that methyl ionone, specifically the isomer α-isomethyl-ionone (methyl ionone gamma), exhibits phototoxic potential. This phototoxicity was observed in a photohemolysis test, indicating it can cause oxygen-dependent membrane damage upon exposure to light. []

Q9: What analytical techniques are commonly employed to characterize and quantify methyl ionone?

A9: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of methyl ionone in various matrices, including essential oils, perfumes, and plant extracts. [, , , ]

Q10: Are there any specific considerations for the analytical method validation of methyl ionone?

A10: Given the potential for methyl ionone to be present as a mixture of isomers, analytical method validation should include assessments of accuracy, precision, and specificity to ensure accurate identification and quantification of individual isomers. []

Q11: What is known about the environmental fate and potential impact of methyl ionone?

A11: While methyl ionone is a naturally occurring compound found in various plants, its widespread use in commercial products raises concerns about its release into the environment. Further research is needed to fully assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。